molecular formula C8H17BrO B13465704 (2S)-1-bromo-3-(tert-butoxy)-2-methylpropane

(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane

Cat. No.: B13465704
M. Wt: 209.12 g/mol
InChI Key: NCPUKHKDZQPJDD-SSDOTTSWSA-N
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Description

(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane is an organic compound with a chiral center, making it optically active. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-bromo-3-(tert-butoxy)-2-methylpropane typically involves the bromination of a suitable precursor. One common method is the reaction of (2S)-2-methyl-3-(tert-butoxy)propan-1-ol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the preparation of biologically active molecules for research in enzymology and molecular biology.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-bromo-3-(tert-butoxy)-2-methylpropane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-bromo-3-(tert-butoxy)-2-ethylpropane
  • (2S)-1-chloro-3-(tert-butoxy)-2-methylpropane
  • (2S)-1-bromo-3-(tert-butoxy)-2-methylbutane

Uniqueness

(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane is unique due to its specific chiral center and the presence of both a bromine atom and a tert-butoxy group. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

(2S)-1-bromo-2-methyl-3-[(2-methylpropan-2-yl)oxy]propane

InChI

InChI=1S/C8H17BrO/c1-7(5-9)6-10-8(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1

InChI Key

NCPUKHKDZQPJDD-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H](COC(C)(C)C)CBr

Canonical SMILES

CC(COC(C)(C)C)CBr

Origin of Product

United States

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